1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCONDZPPBSQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Pyrazole Precursors and Thiophene Functionalization
One of the principal approaches to prepare compounds structurally related to 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile involves the use of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a key intermediate. This precursor can be functionalized through reactions with electrophilic agents such as phenyl isothiocyanate and chloroacetonitrile in the presence of bases like potassium hydroxide to introduce thiophene substituents and cyanomethyl groups.
Experimental Highlights:
- Stirring 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with potassium hydroxide in dimethylformamide (DMF) at room temperature for 1 hour.
- Addition of phenyl isothiocyanate followed by chloroacetonitrile, with continued stirring for several hours.
- Isolation of the product by pouring the reaction mixture into ice water, filtration, washing, and recrystallization from ethanol/DMF mixture.
This method yields derivatives such as (thiophen-3-yl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which are structurally close to the target compound, indicating the feasibility of similar synthetic routes for this compound.
Cyclization and Condensation Reactions Involving Pyrazole and Thiophene Rings
Another method involves condensation reactions between pyrazole derivatives and thiophene-containing compounds:
- Reaction of cyclohexanone, cyanoacetylhydrazine, and elemental sulfur produces tetrahydrobenzo[b]thiophene derivatives.
- Subsequent condensation with malononitrile or ethyl cyanoacetate in ethanol/DMF with triethylamine under reflux conditions leads to pyrazole-thiophene hybrid molecules.
- Further reactions with acetylacetone or ethyl acetoacetate in the presence of piperidine under reflux afford substituted pyrazole-thiophene methanone derivatives.
These steps indicate the utility of hydrazine and sulfur-based cyclizations followed by Knoevenagel-type condensations to build the pyrazole-thiophene core with cyanomethyl functionalities.
Vilsmeier-Haack Formylation for Pyrazole Functionalization
The Vilsmeier-Haack reaction is a versatile method for formylating pyrazole rings, which can be adapted for synthesizing pyrazole derivatives bearing aldehyde or nitrile groups at specific positions:
- Pyrazole hydrazones react with Vilsmeier reagents (formed from DMF and POCl3) under controlled heating to yield pyrazole-4-carboxaldehydes.
- Protection and subsequent formylation steps can be used to introduce formyl groups selectively, which can be converted to cyanomethyl groups via further transformations.
- Modifications of pyrazole rings with chloroacetonitrile under Vilsmeier conditions allow the introduction of cyanomethyl substituents.
This approach provides a pathway to functionalize the pyrazole ring at the 1-position with cyanomethyl groups, essential for synthesizing this compound.
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Data
- Yields and Purity: Yields for key intermediates such as 6-acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile reach up to 79%, with melting points around 280-282 °C, indicating high purity.
- Spectroscopic Characterization: IR spectra show characteristic nitrile stretching bands near 2220 cm⁻¹; 1H NMR spectra confirm methyl, aromatic, and pyrazole protons with chemical shifts consistent with the expected structures.
- Reaction Conditions: Most reactions proceed efficiently at room temperature or under mild reflux conditions in solvents like DMF, ethanol, or 1,4-dioxane. Bases such as potassium hydroxide or triethylamine catalyze condensation steps.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile as an anticancer agent. Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of breast cancer cells, suggesting that modifications to the thiophene ring could enhance biological activity .
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. A case study revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Agricultural Applications
Pesticidal Activity:
In agricultural science, this compound has been explored as a potential pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests. Field trials have shown that formulations containing this compound significantly reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Herbicide Development:
The compound's efficacy extends to herbicide development as well. Research indicates that it can inhibit specific enzymes crucial for plant growth in target weeds without affecting crop plants. This selectivity is vital for developing sustainable agricultural practices, reducing the need for multiple herbicide applications .
Material Science Applications
Polymer Chemistry:
In material science, the incorporation of this compound into polymer matrices has been studied for enhancing material properties. The compound can act as a cross-linking agent, improving thermal stability and mechanical strength of polymers used in various applications, including coatings and composites .
Nanotechnology:
Recent advancements have seen this compound utilized in nanotechnology for creating functionalized nanoparticles. These nanoparticles exhibit unique electronic properties due to the thiophene and pyrazole components, making them suitable for applications in sensors and electronic devices .
Data Tables
Case Studies
- Anticancer Study : A recent research project evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The study found that specific modifications to the thiophene ring significantly enhanced anticancer activity, suggesting pathways for further drug development.
- Agricultural Field Trials : In a series of field trials conducted over two growing seasons, formulations containing this compound were tested against common agricultural pests. Results indicated a reduction in pest populations by up to 75%, with minimal impact on non-target species.
- Material Enhancement Research : Investigations into the use of this compound as a cross-linking agent in polymer matrices demonstrated improved mechanical properties and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Carbonitrile Derivatives
Table 1: Key Structural and Physical Properties
*Calculated molecular weight based on formula C10H7N3S.
Key Observations :
- Electronic Effects : The thiophen-3-yl group in the target compound introduces sulfur-based π-conjugation, enhancing charge transfer properties compared to phenyl or triazole substituents .
- Solubility: Bulky substituents like benzyl () reduce solubility in polar solvents, whereas the cyanomethyl group may improve solubility in aprotic solvents .
- Thermal Stability : High melting points (>300°C) in compounds like 10 () correlate with extended conjugation and rigid structures, whereas the target compound’s melting point is likely lower due to its simpler backbone.
Key Observations :
- The target compound’s synthesis likely involves condensation or cyclization, similar to ’s methods for thieno-thiophene derivatives.
- CuAAC (–4) offers regioselective triazole formation but requires azide precursors, which are absent in the target compound’s structure.
Biological Activity
1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and data.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a pyrazole ring fused with a thiophene moiety, which contributes to its unique chemical properties. Synthesis typically involves the reaction of thiophene derivatives with pyrazole precursors under basic conditions, often utilizing cyclization reactions to yield the desired structure .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, comparable to established antibiotics .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.30 | Bactericidal |
| Pseudomonas aeruginosa | 0.40 | Bactericidal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), it has shown promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced cell viability .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing pathways related to cell proliferation and apoptosis. For instance, it may inhibit key enzymes involved in cancer cell metabolism or disrupt signaling pathways essential for bacterial survival .
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple pathogens, with a focus on biofilm formation inhibition in Staphylococcus species .
- Anticancer Efficacy Study : In a comparative study using MCF-7 breast cancer cells, this compound was tested alongside conventional chemotherapeutics like doxorubicin. The findings suggested a synergistic effect when used in combination therapy, enhancing overall cytotoxicity against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like azide-functionalized pyrazoles and alkynes. For example, azide intermediates (e.g., 3-azido-1-propan-2-yl-pyrazole-4-carbonitrile) react with thiophene-derived alkynes under optimized conditions (50°C, THF/H₂O solvent, CuSO₄/Na ascorbate catalyst) to yield the target compound .
- Key Variables :
- Solvent polarity (THF/H₂O mixtures enhance reactivity ).
- Catalyst loading (0.2 equiv CuSO₄ improves regioselectivity ).
- Temperature (50°C balances reaction rate and side-product formation ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 8.39 (pyrazole-H), δ 7.92–7.34 (thiophene/aryl-H), and δ 4.57 (isopropyl-CH) confirm substitution patterns . The absence of NH signals (δ 14.28 in DMSO-d₆) indicates tautomer stabilization .
- IR : A strong ν(C≡N) stretch at ~2230 cm⁻¹ confirms nitrile groups .
- HRMS : Exact mass matching (e.g., m/z 278.1274 for C₁₅H₁₄N₆⁺) validates molecular composition .
Advanced Research Questions
Q. How can computational methods resolve tautomeric ambiguity in the pyrazole-thiophene system?
- Methodological Answer :
- DFT Calculations : Optimize geometries for possible tautomers (e.g., 1H vs. 2H pyrazole) and compare computed NMR shifts with experimental data .
- NMR Prediction Software : Tools like ACD/Labs or Gaussian-derived shifts identify dominant tautomers (e.g., 1H-pyrazole form in CDCl₃ ).
- Energy Barriers : Assess tautomer interconversion barriers via transition-state modeling (e.g., B3LYP/6-31G* level) .
Q. What strategies mitigate contradictory biological activity data reported for pyrazole-thiophene hybrids?
- Methodological Answer :
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing CN vs. electron-donating CH₃) on target binding (e.g., kinase inhibition ).
- Assay Standardization : Replicate studies under controlled conditions (pH, solvent DMSO%) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference datasets from independent studies (e.g., IC₅₀ variations in cytotoxicity assays ).
Q. How do solvent and temperature affect regioselectivity in CuAAC reactions for analogous pyrazole derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF) favor 1,4-triazole regioisomers, while THF/H₂O mixtures yield 1,5-products .
- Kinetic Control : Lower temperatures (25°C) favor thermodynamically stable isomers, monitored via time-resolved ¹H NMR .
- Catalyst Tuning : Ligand-modified Cu(I) catalysts (e.g., TBTA) enhance regioselectivity >95% .
Data Contradiction Analysis
Q. Why do reported melting points (MP) vary for structurally similar pyrazole-carbonitriles?
- Root Cause : Polymorphism or residual solvent (e.g., ethyl acetate in crystallization ).
- Resolution :
- DSC/TGA : Measure phase transitions and decomposition temperatures .
- X-ray Crystallography : Confirm crystal packing (e.g., π-stacking in thiophene derivatives ).
Applications in Medicinal Chemistry
Q. What in silico approaches prioritize this compound for kinase inhibition studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
